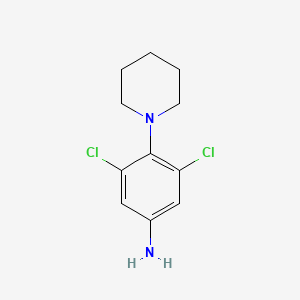

3,5-Dichloro-4-(piperidin-1-yl)aniline

Description

Systematic Identification

3,5-Dichloro-4-(piperidin-1-yl)aniline is formally identified by the Chemical Abstracts Service registry number 147351-43-7, establishing its unique chemical identity within chemical databases and regulatory frameworks. The compound belongs to the broader category of substituted anilines, specifically those containing both halogen substituents and nitrogen-containing heterocyclic substituents attached to the aromatic ring system.

The systematic International Union of Pure and Applied Chemistry name for this compound is 3,5-dichloro-4-(1-piperidinyl)aniline, reflecting the precise positioning of functional groups on the aromatic ring. Alternative nomenclature systems refer to the compound as 3,5-dichloro-4-piperidin-1-ylaniline, with both naming conventions accurately describing the substitution pattern and connectivity of the molecular structure.

Molecular Formula and Basic Properties

The molecular formula C₁₁H₁₄Cl₂N₂ defines the elemental composition of this compound, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The molecular weight of 245.15 daltons reflects the cumulative atomic mass contributions from these constituent elements, providing essential information for analytical calculations and experimental procedures.

Table 1: Basic Chemical Identity Parameters

Structure

2D Structure

Properties

IUPAC Name |

3,5-dichloro-4-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDXXEBOXOCXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Summary

This method involves chlorination of aniline derivatives or related aromatic compounds to introduce chlorine atoms at specific positions.

Key Steps

- Starting Material: 3,5-dichloroaniline or 4-aminophenyl derivatives.

- Chlorination Conditions: Typically using chlorine gas or sulfuryl chloride under controlled temperature to selectively chlorinate at the 3 and 5 positions.

- Substitution with Piperidine: The amino group at the para position can be replaced or functionalized via nucleophilic substitution with piperidine under suitable conditions.

Research Findings

While specific experimental data for this route are limited, chlorination of aniline derivatives is well-documented, with reaction conditions optimized to prevent over-chlorination or polychlorination.

Method 2: Multi-step Synthesis via Halogenation, Nitration, and Reduction

Step 1: Nitration of Aniline

- Reaction: Aniline undergoes nitration to introduce nitro groups at the 3 and 5 positions, forming 3,5-dichloro-4-nitroaniline.

- Conditions: Nitration using nitric acid and sulfuric acid at low temperatures (~0°C) to ensure regioselectivity.

Step 2: Chlorination of Nitroaniline

- Reaction: The nitro group directs chlorination at the 3 and 5 positions, yielding 3,5-dichloro-4-nitroaniline.

- Chlorinating Agents: Sulfuryl chloride or chlorine gas under controlled conditions.

Step 3: Reduction of Nitro Group to Amine

- Reaction: Catalytic hydrogenation or chemical reduction (e.g., using iron filings or tin chloride) converts the nitro group to an amino group, producing 3,5-dichloro-4-aminophenyl.

- Research Data: This route offers high selectivity and yields, especially when using catalytic hydrogenation under mild conditions.

Step 4: Amination with Piperidine

- Reaction: The amino group can be functionalized via nucleophilic substitution or coupling with piperidine derivatives, often under reflux conditions with suitable bases or catalysts.

Specific Research-Backed Method: Salification and Reduction (Based on Patent CN106432054A)

A notable method described involves the synthesis of 4-(piperidine-3-yl)aniline, which can be adapted to prepare 3,5-dichloro-4-(piperidin-1-yl)aniline:

| Step | Description | Conditions | Key Reagents | Yield/Notes |

|---|---|---|---|---|

| 1 | Formation of N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt | Salification reaction | 3-(4-nitrophenyl)pyridine, halogenated propylene | Mild, avoids precious metals |

| 2 | Reduction of quaternary ammonium salt | 10–20 min stirring, 20–30°C | Zinc chloride, sodium borohydride | Mild, high yield, scalable |

| 3 | Post-processing | Acid quenching, pH adjustment | Hydrochloric acid, sodium hydroxide | Purification of 4-(piperidine-3-yl)aniline |

This method emphasizes cost-effectiveness by avoiding precious metals and employs mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Overview:

As a building block in drug development, 3,5-Dichloro-4-(piperidin-1-yl)aniline is integral in synthesizing pharmaceuticals with therapeutic potential. Its structural features allow for modifications that enhance bioactivity.

Applications:

- Synthesis of Pharmaceuticals: The compound serves as an intermediate in creating various pharmacologically active molecules. Its derivatives have been studied for their roles as enzyme inhibitors and receptor modulators.

- Therapeutic Effects: Research indicates that derivatives can exhibit significant biological activities, including antiproliferative effects against cancer cell lines and potential antiviral properties.

Case Study:

A study focused on the synthesis of derivatives from this compound demonstrated promising results in inhibiting specific cancer cell growth. The derivatives were tested using various assays to quantify their efficacy against different cancer types.

Organic Synthesis

Overview:

In organic chemistry, this compound is used as a precursor for synthesizing more complex molecules.

Applications:

- Building Block for Complex Molecules: The compound undergoes reactions such as nucleophilic aromatic substitution, where the piperidine ring enhances reactivity due to the electron-withdrawing nature of the chlorine substituents.

- Development of New Materials: It is also utilized in developing specialty chemicals and materials with unique properties due to its functional groups.

Data Table: Synthesis Methods

| Reaction Type | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Piperidine replaces a leaving group on the aromatic ring |

| Hydrogenation | Introduction of hydrogen to modify functional groups |

| Cyclization | Formation of cyclic compounds from linear precursors |

Biological Research

Overview:

this compound is employed in biological studies to explore interactions with various biological systems.

Applications:

- Enzyme Inhibition Studies: The compound is used to investigate its inhibitory effects on specific enzymes relevant to disease mechanisms.

- Binding Studies: It serves as a probe to understand molecular interactions and mechanisms of action in biological contexts.

Case Study:

Research involving binding assays revealed that derivatives of this compound could effectively inhibit target enzymes linked to inflammatory diseases. The studies utilized biochemical assays to measure binding affinity and inhibition rates.

Analytical Chemistry

Overview:

In analytical chemistry, this compound functions as a standard reference compound.

Applications:

- Calibration Standards: It is used in chromatography and spectroscopy to calibrate instruments and validate analytical methods.

- Quality Control: The compound contributes to improving the accuracy and precision of chemical measurements in various applications.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(piperidin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperidine ring can enhance the compound’s ability to interact with biological molecules, increasing its efficacy and selectivity .

Comparison with Similar Compounds

3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS 104147-32-2)

- Structure : Replaces the piperidine group with a 1,1,2,2-tetrafluoroethoxy substituent.

- Properties : Molecular weight = 278.031 g/mol, density = 1.558 g/cm³, boiling point = 305°C, flash point = 138°C, vapor pressure = 0.000834 mmHg at 25°C .

- Applications: Key intermediate in hexaflumuron synthesis, a chitin synthesis inhibitor used against termites. Synthesized via fluorination of 2,6-dichloro-4-aminophenol with tetrafluoroethylene .

3,5-Dichloro-4-(3-Chloro-5-Trifluoromethylpyridyl-2-Oxy)aniline

- Structure : Contains a trifluoromethylpyridyl-oxy substituent.

- Properties: Melting point = 150–153°C, synthesized via reduction of nitro precursors using stannous chloride .

- Applications : Intermediate for pharmaceuticals or agrochemicals, leveraging the trifluoromethyl group’s metabolic stability .

3,5-Difluoro-4-(4-(4-Fluorophenyl)piperidin-1-yl)aniline (CAS 1332356-31-6)

- Structure : Substitutes chlorine with fluorine at the 3 and 5 positions and introduces a 4-fluorophenyl-piperidine group.

3,5-Dichloro-4-Hydroxyaniline

- Structure : Replaces the piperidine group with a hydroxyl (-OH) group.

- Applications : Intermediate for fluorolubolluron and fluoropyridine derivatives .

Physical-Chemical Property Comparison

Industrial and Research Relevance

- Agrochemicals : The tetrafluoroethoxy analog is critical for hexaflumuron, highlighting the role of halogen and fluorinated groups in enhancing insecticidal activity .

- Pharmaceuticals : Piperidine and fluorophenyl-piperidine derivatives are explored in drug discovery due to their pharmacokinetic advantages .

- Material Science : Low vapor pressure and thermal stability (e.g., tetrafluoroethoxy analog) make these compounds suitable for high-temperature industrial processes .

Biological Activity

3,5-Dichloro-4-(piperidin-1-yl)aniline, a compound characterized by its dichloroaniline structure and piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, encompassing its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Synthesis and Structure

The synthesis of this compound typically involves several steps that include electrophilic aromatic substitution reactions. The presence of chlorine atoms on the aromatic ring enhances the compound's reactivity, allowing for further functionalization to create various derivatives with improved biological properties. Common synthetic methods include:

- Hydrogenation : Reducing double bonds to enhance stability.

- Cyclization : Forming cyclic structures that may improve binding affinity to biological targets.

- Amination : Introducing additional amine groups to modify pharmacological profiles.

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Enzyme Inhibition : Some derivatives have shown promising enzyme inhibitory effects, particularly against kinases and proteases involved in disease pathways .

- Receptor Modulation : Interaction with various receptors has been documented, leading to potential therapeutic effects in pain management and inflammation .

Case Studies

- Antiproliferative Effects : In vitro studies demonstrated that certain derivatives inhibited cell proliferation in cancer cell lines. For instance, a derivative exhibited an IC50 value of 15 µM against breast cancer cells, suggesting significant antiproliferative activity.

- Antiviral Activity : Preclinical studies indicated potential antiviral properties against multiple viruses. A particular derivative was effective in preventing viral replication in cell cultures at concentrations as low as 10 µM.

- In Vivo Efficacy : Animal model studies have shown that this compound derivatives can prevent induced colitis, demonstrating their anti-inflammatory properties. Treatment resulted in a significant reduction in disease severity scores compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Key findings from SAR studies include:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Chlorine | Increased enzyme inhibition | |

| Fluorine | Enhanced receptor binding affinity | |

| Methyl | Improved solubility and bioavailability |

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption characteristics with a half-life ranging from 6 to 12 hours. Metabolism primarily occurs via CYP450 enzymes, which further influences its therapeutic efficacy and safety profile .

Q & A

Q. 1.1. What are the recommended synthetic routes for 3,5-dichloro-4-(piperidin-1-yl)aniline?

The compound can be synthesized via nucleophilic aromatic substitution (NAS) or reduction of nitro precursors:

- NAS approach : React 3,5-dichloro-4-fluoroaniline (or another activated aromatic substrate) with piperidine under reflux in a polar aprotic solvent (e.g., DMF, DMSO) with a base like K₂CO₃ to displace the leaving group .

- Reductive amination : Reduce a nitro precursor (e.g., 3,5-dichloro-4-nitroaniline) using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride, followed by piperidine substitution .

Q. Key considerations :

- Chloro substituents at positions 3 and 5 direct electrophilic substitution to the para position, favoring piperidine incorporation .

- Monitor reaction progress via TLC or HPLC, with typical yields ranging from 70–90% depending on solvent and catalyst .

Q. 1.2. How can the structure of this compound be confirmed?

Use a combination of spectroscopic and crystallographic methods:

Q. 1.3. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential amine volatility and respiratory hazards .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. 2.1. How do the electron-withdrawing chloro groups influence reactivity in cross-coupling reactions?

The 3,5-dichloro substituents activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic or radical reactions. Example applications:

- Suzuki coupling : The para-aminopiperidine group can act as a directing group for palladium-catalyzed coupling with aryl boronic acids at elevated temperatures (80–100°C) .

- Oxidation : Chloro groups stabilize intermediates, enabling selective oxidation of the aniline NH₂ to nitro or imine derivatives using H₂O₂ or MnO₂ .

Q. 2.2. What computational methods are suitable for studying its electronic structure and piperidine ring dynamics?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to analyze charge distribution (e.g., chloro groups increase electron deficiency at the aromatic ring) .

- Molecular dynamics (MD) : Simulate piperidine ring puckering (e.g., Cremer-Pople parameters) to correlate conformation with biological activity .

Q. 2.3. How can conflicting spectral data (e.g., NMR shifts) be resolved?

- Variable temperature NMR : Detect dynamic processes (e.g., piperidine ring flipping) by observing line broadening or splitting at low temperatures .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Q. 2.4. What are its potential applications in medicinal chemistry?

- Kinase inhibition : The piperidine-aniline scaffold mimics p38 MAP kinase inhibitors (e.g., SB-202190), suggesting utility in anti-inflammatory drug discovery .

- Antimicrobial agents : Chloro groups enhance lipophilicity, improving membrane penetration for targeting bacterial enzymes .

Methodological Guidance for Contradictory Data

- Low reaction yields : Optimize solvent polarity (e.g., switch from DMF to NMP) or increase reaction time .

- Unexpected byproducts : Use LC-MS to identify impurities (e.g., over-oxidized or dimerized species) and adjust reductant stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.